2-(Benzo[d]oxazol-2-ylthio)acetaldehyde
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzoxazole ring attached to a thioacetaldehyde group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde typically involves the reaction of 2-mercaptobenzoxazole with chloroacetaldehyde under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(Benzo[d]oxazol-2-ylthio)acetic acid.
Reduction: 2-(Benzo[d]oxazol-2-ylthio)ethanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, while the thioacetaldehyde group may participate in covalent bonding with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar biological activities.
2-(Benzo[d]oxazol-2-yl)ethanol: A reduced form of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde with different chemical properties.
2-(Benzo[d]oxazol-2-yl)acetic acid:
Uniqueness
This compound is unique due to its combination of a benzoxazole ring and a thioacetaldehyde group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C9H7NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |
InChI Key |
ZYIRRJGIWCZUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC=O |
Origin of Product |
United States |
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